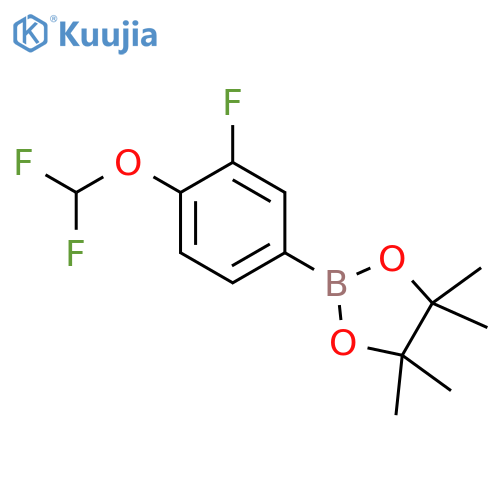Cas no 1162262-35-2 (2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

1162262-35-2 structure
商品名:2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane
CAS番号:1162262-35-2
MF:C13H16BF3O3
メガワット:288.070554733276
MDL:MFCD12910510
CID:2614318
PubChem ID:45588484
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-(difluoro-methoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-189782
- DTXSID30670679
- 1162262-35-2
- AKOS015969175
- C77622
- 2-(4-DifluoroMethoxy-3-fluorophenyl)-4,4,5,5-tetraMethyl -[1,3,2]dioxaborolane
- 2-(4-DIFLUOROMETHOXY-3-FLUORO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE
- CS-0069820
- 2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- SCHEMBL253525
- Z1915308697
- DB-216429
- AS-82354
- 2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- MFCD12910510
- DTXCID70621428
- 824-642-3
- MWB26235
- 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane
-
- MDL: MFCD12910510
- インチ: InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10(9(15)7-8)18-11(16)17/h5-7,11H,1-4H3
- InChIKey: NYRSHQCHDLSCNW-UHFFFAOYSA-N
- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)F
計算された属性
- せいみつぶんしりょう: 288.1144590g/mol
- どういたいしつりょう: 288.1144590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-189782-0.25g |
2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 85% | 0.25g |
$172.0 | 2023-09-18 | |
| Chemenu | CM205346-100mg |
2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 95+% | 100mg |
$116 | 2023-02-03 | |
| abcr | AB359861-5g |
2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, 90%; . |
1162262-35-2 | 90% | 5g |
€1338.70 | 2025-02-21 | |
| Chemenu | CM205346-250mg |
2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 95+% | 250mg |
$114 | 2021-06-16 | |
| Chemenu | CM205346-1g |
2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 95+% | 1g |
$310 | 2021-06-16 | |
| TRC | D453788-50mg |
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
1162262-35-2 | 50mg |
$190.00 | 2023-05-18 | ||
| Enamine | EN300-189782-10.0g |
2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 85% | 10g |
$1839.0 | 2023-05-06 | |
| Enamine | EN300-189782-1g |
2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 85% | 1g |
$428.0 | 2023-09-18 | |
| Aaron | AR00963C-1g |
2-(4-DifluoroMethoxy-3-fluorophenyl)-4,4,5,5-tetraMethyl -[1,3,2]dioxaborolane |
1162262-35-2 | 95% | 1g |
$193.00 | 2025-01-23 | |
| Enamine | EN300-189782-10g |
2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 85% | 10g |
$1839.0 | 2023-09-18 |
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
1162262-35-2 (2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane) 関連製品
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1162262-35-2)2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane

清らかである:99%/99%
はかる:5g/1g
価格 ($):957.0/199.0